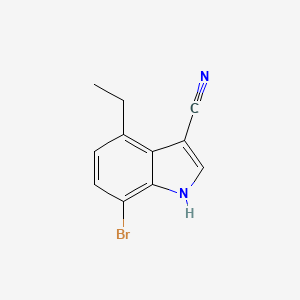

7-Bromo-4-ethyl-1H-indole-3-carbonitrile

Description

Significance of Indole (B1671886) Derivatives in Contemporary Organic Synthesis and Chemical Research

Indole derivatives are prized building blocks in organic synthesis due to their versatile reactivity. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C3 position. researchgate.net This inherent reactivity, coupled with the ability to functionalize the nitrogen atom and various positions on the benzene (B151609) ring, provides a rich platform for the construction of complex molecular architectures. mdpi.com In medicinal chemistry, the indole nucleus is considered a "privileged scaffold" because it can interact with a wide range of biological targets. This has led to the development of numerous indole-based drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nih.govijpsjournal.comopenmedicinalchemistryjournal.com

Impact of Halogen and Alkyl Substituents on Indole Reactivity and Electronic Structure

Alkyl groups, such as the ethyl group at the C4 position, are electron-donating through an inductive effect (+I effect). mdpi.com This increases the electron density of the indole ring, which can enhance its nucleophilicity and affect the regioselectivity of subsequent reactions. The interplay between the electron-withdrawing bromo group and the electron-donating ethyl group in 7-Bromo-4-ethyl-1H-indole-3-carbonitrile creates a unique electronic environment that dictates its chemical behavior.

Functional Importance of the Carbonitrile Moiety in Molecular Design and Transformations

The carbonitrile (cyano) group is a versatile and valuable functional group in organic chemistry. researchgate.net Its strong electron-withdrawing nature significantly modulates the electronic properties of the molecule it is attached to. In the context of the indole ring at the C3 position, the carbonitrile group deactivates this typically nucleophilic position towards further electrophilic attack.

From a synthetic standpoint, the nitrile group is a valuable precursor to a variety of other functional groups. It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or used in the formation of various heterocyclic systems. researchgate.netresearchgate.net In drug design, the nitrile moiety can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and improve the metabolic stability and pharmacokinetic profile of a drug candidate. researchgate.netnih.govnih.gov

Positional Isomerism and Substituent Effects in Indole-3-carbonitrile Systems

The specific placement of substituents on the indole-3-carbonitrile framework gives rise to positional isomers, each with distinct physical and chemical properties. For instance, moving the bromo substituent from the C7 to the C5 or C6 position would significantly alter the molecule's electronic distribution and steric environment. An electron-withdrawing group at the 4-position of an indole has been shown to produce a more pronounced red-shift in its absorption and emission spectra compared to other positions. nih.gov

The combination of substituents in this compound is particularly noteworthy. The C4 and C7 positions are on the benzenoid portion of the indole ring, and their substitution patterns can influence not only the reactivity of the benzene ring but also the pyrrole (B145914) moiety through electronic delocalization. The steric bulk of the ethyl group at C4 can also influence the orientation of the molecule in crystal packing and its interaction with biological targets.

Contextualization of this compound within Advanced Indole Chemistry

While this compound itself is not a widely documented compound in scientific literature, its structure represents a confluence of important functional motifs in modern indole chemistry. The synthesis of polysubstituted indoles is a significant challenge in organic synthesis, and this particular molecule serves as an excellent case study for exploring the interplay of multiple substituents. nih.gov

The presence of a halogen atom (bromine) provides a handle for further functionalization through cross-coupling reactions, a cornerstone of modern synthetic methodology. nih.gov The ethyl group modulates the electronic and steric properties, and the carbonitrile group offers a gateway for diverse chemical transformations. This positions this compound as a potentially valuable intermediate for the synthesis of more complex, biologically active molecules. Its study, even if theoretical at this stage, provides insights into the design and synthesis of novel indole derivatives with tailored properties.

Compound Data Tables

The following tables provide predicted and comparative data for the title compound and related structures, based on established chemical principles and data from analogous molecules.

Table 1: Physicochemical Properties of Indole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (N-H) |

| 1H-Indole | C₈H₇N | 117.15 | 2.14 | 16.97 |

| 7-Bromo-1H-indole | C₈H₆BrN | 196.05 | 2.93 | ~16.5 |

| 4-Ethyl-1H-indole | C₁₀H₁₁N | 145.20 | 2.90 | ~17.2 |

| 1H-Indole-3-carbonitrile | C₉H₆N₂ | 142.16 | 1.89 | ~16.2 |

| This compound | C₁₁H₉BrN₂ | 249.11 | 3.69 | ~15.8 |

Note: Predicted values are generated based on computational models and may differ from experimental values.

Table 2: Spectroscopic Data Comparison

| Compound | Key ¹H NMR Chemical Shift Ranges (ppm, in CDCl₃) | Key ¹³C NMR Chemical Shift Ranges (ppm, in CDCl₃) |

| 1H-Indole | 8.1 (N-H), 7.6-7.1 (Ar-H), 6.5 (C3-H) | 135-110 (Ar-C), 102 (C3) |

| 7-Bromo-1H-indole | 8.2 (N-H), 7.5-7.0 (Ar-H), 6.6 (C3-H) | 136-115 (Ar-C), 103 (C3), ~100 (C7) |

| 1H-Indole-3-carbonitrile | 8.4 (N-H), 7.8-7.2 (Ar-H) | 137-112 (Ar-C), 118 (CN), 88 (C3) |

| This compound (Predicted) | 8.5 (N-H), 7.4-7.0 (Ar-H), 2.8 (CH₂), 1.3 (CH₃) | 138-110 (Ar-C), 117 (CN), 89 (C3), ~101 (C7), ~135 (C4), ~25 (CH₂), ~15 (CH₃) |

Note: Predicted chemical shifts are estimations based on substituent effects on known indole spectra.

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2 |

|---|---|

Molecular Weight |

249.11 g/mol |

IUPAC Name |

7-bromo-4-ethyl-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C11H9BrN2/c1-2-7-3-4-9(12)11-10(7)8(5-13)6-14-11/h3-4,6,14H,2H2,1H3 |

InChI Key |

WQMPLUPUUXEGHS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CNC2=C(C=C1)Br)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7 Bromo 4 Ethyl 1h Indole 3 Carbonitrile

De Novo Indole (B1671886) Ring Formation Approaches for Substituted Indoles

Building the indole ring system from acyclic precursors is a powerful strategy to control the placement of substituents on the carbocyclic ring. Several classical and modern methods can be adapted for the synthesis of a 7-bromo-4-ethyl substituted indole.

Modified Fischer Indole Synthesis Protocols for C-7 Bromination and C-4 Ethylation

The Fischer indole synthesis, discovered in 1883, is a robust reaction that forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org For the target molecule, this method would require the synthesis of a specifically substituted (2-bromo-5-ethylphenyl)hydrazine.

The general mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A acs.orgacs.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org A significant challenge of the Fischer synthesis is the often harsh acidic and high-temperature conditions required, which can be incompatible with sensitive functional groups. thieme.deorganic-chemistry.org

A plausible synthetic route to the required hydrazine (B178648) is outlined below:

Preparation of the Substituted Aniline (B41778): Starting from a commercially available compound like 4-ethylaniline, electrophilic bromination could be performed. The ethyl group is an ortho-, para-director, necessitating a strategy to achieve the desired 2-bromo-5-ethylaniline. Alternatively, starting with 2-bromoaniline, a Friedel-Crafts ethylation could be attempted, though this often yields a mixture of isomers.

Formation of the Phenylhydrazine: The substituted aniline is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent reduction, for instance with tin(II) chloride (SnCl₂) or sodium sulfite, yields the target (2-bromo-5-ethylphenyl)hydrazine. prepchem.com

Cyclization: The synthesized hydrazine would then be reacted with a suitable three-carbon carbonyl compound that can generate the 3-carbonitrile moiety. A synthetic equivalent of cyanacetaldehyde would be ideal, though its instability presents challenges. The reaction would be catalyzed by Brønsted or Lewis acids like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). wikipedia.org

A photoredox-catalyzed variant of the Fischer indole synthesis has been developed, offering milder reaction conditions that may improve yields for substrates with sensitive functionalities. thieme.de

Bartoli Indole Synthesis Adaptations for Highly Substituted Indoles

The Bartoli indole synthesis is an exceptionally effective method for preparing 7-substituted indoles. rsc.org It involves the reaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgjk-sci.com The presence of a bulky substituent at the ortho position to the nitro group is often crucial for the reaction's success, making it ideally suited for a 7-bromo-substituted target. wikipedia.org

The reaction proceeds via an initial addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate after decomposition. quimicaorganica.orgyoutube.com A second equivalent of the Grignard reagent adds to the nitroso group, which is followed by a acs.orgacs.org-sigmatropic rearrangement and subsequent intramolecular cyclization to form the indole ring. wikipedia.org

For the synthesis of 7-Bromo-4-ethyl-1H-indole, the key steps would be:

Synthesis of the Nitroarene Precursor: The required starting material is 1-bromo-4-ethyl-2-nitrobenzene (B8769059). This can be prepared from simpler aromatics through a standard sequence of electrophilic aromatic substitution reactions (e.g., nitration and bromination), with careful consideration of directing group effects to achieve the correct substitution pattern. libretexts.org For instance, the nitration of 1-bromo-4-ethylbenzene (B134493) would likely yield the desired product.

Bartoli Reaction: The 1-bromo-4-ethyl-2-nitrobenzene is reacted with vinylmagnesium bromide at low temperatures. The ortho-bromo substituent sterically facilitates the key acs.orgacs.org-sigmatropic rearrangement, leading to the formation of 7-bromo-4-ethyl-1H-indole in a single step. wikipedia.orgjk-sci.com

This approach constructs the desired 7-bromo-4-ethyl indole core efficiently. The final carbonitrile group at the C-3 position would be introduced in a subsequent step, as discussed in section 2.2.

Reissert Indole Synthesis and its Variations for Substituted Indole-2-carboxylates

The Reissert indole synthesis provides a pathway to indole-2-carboxylates from ortho-nitrotoluenes and diethyl oxalate. wikipedia.orgresearchgate.net The process involves a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate, followed by a reductive cyclization using reagents like zinc in acetic acid. wikipedia.org

To apply this method to the target structure, a highly substituted starting material such as 1-bromo-4-ethyl-2-methyl-6-nitrobenzene would be required. The synthesis of this precursor is a multi-step process in itself. The Reissert reaction on this substrate would yield ethyl 7-bromo-4-ethyl-1H-indole-2-carboxylate.

This route presents a more circuitous path to the final molecule, as it necessitates two additional transformations after the indole ring is formed:

Decarboxylation: The carboxylate group at the C-2 position must be removed. This is typically achieved by hydrolysis of the ester to the carboxylic acid, followed by heating to induce decarboxylation. researchgate.net

Cyanation: The resulting 7-bromo-4-ethyl-1H-indole would then need to be cyanated at the C-3 position.

While viable, the multiple steps post-cyclization make the Reissert approach less atom-economical for this specific target compared to other methods.

Other Cyclization Reactions for the Construction of 1H-Indole Scaffolds

Modern organic synthesis has produced a variety of other cyclization strategies for building complex indole frameworks, often under milder conditions than classical methods. organic-chemistry.org Palladium/norbornene cooperative catalysis, for example, enables a cascade process of ortho-amination and ipso-Heck cyclization to generate C3,C4-disubstituted indoles from ortho-substituted aryl iodides. nih.gov Another approach involves the zinc-catalyzed cyclization of anilines with propargyl alcohols to furnish the indole core. organic-chemistry.org These advanced methods provide alternative routes that can offer unique advantages in terms of substrate scope and functional group tolerance. acs.orgmdpi.comrsc.org

Strategic Introduction of Halogen, Alkyl, and Carbonitrile Substituents

An alternative to de novo synthesis is the functionalization of a pre-existing, simpler indole. This strategy hinges on the ability to control the regioselectivity of the substitution reactions.

Regioselective Bromination Techniques on Indole Precursors or Scaffold

Directing a bromine atom to the C-7 position of an indole ring via electrophilic substitution is a significant challenge. The indole nucleus is most nucleophilic at the C-3 position, which is the typical site of electrophilic attack. To achieve C-7 bromination, the C-3 position must be blocked, and directing groups or specific reaction conditions are often required.

A potential strategy would begin with 4-ethyl-1H-indole. A possible sequence could involve:

Protection of the indole nitrogen (e.g., with a tosyl or BOC group) to modulate reactivity.

Blocking of the C-3 position, if necessary.

Directed lithiation at C-7 followed by quenching with an electrophilic bromine source, or direct electrophilic bromination using a reagent like N-Bromosuccinimide (NBS). While challenging, precedents in similar heterocyclic systems suggest that direct C-7 halogenation can be achieved under carefully controlled conditions. nih.gov

Once the 7-bromo-4-ethyl-1H-indole scaffold is obtained (either by direct bromination or, more reliably, via a de novo method like the Bartoli synthesis), the final and crucial step is the introduction of the carbonitrile group at the C-3 position.

Introduction of the C-3 Carbonitrile Group

The C-3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. The introduction of a cyano group can be achieved with high regioselectivity using an electrophilic cyanating agent. A particularly effective reagent for this transformation is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). acs.orgrsc.org The reaction is catalyzed by a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), which activates the NCTS reagent. mdpi.com This method has been shown to be effective for the C-3 cyanation of various indoles, including those bearing halogen substituents. mdpi.com

Table of Key Synthetic Reactions

| Synthesis Method | Key Starting Material for Target | Intermediate Product | Advantages | Challenges |

|---|---|---|---|---|

| Fischer Indole Synthesis | (2-bromo-5-ethylphenyl)hydrazine | 7-Bromo-4-ethyl-1H-indole | Well-established, versatile | Harsh conditions, multi-step precursor synthesis |

| Bartoli Indole Synthesis | 1-Bromo-4-ethyl-2-nitrobenzene | 7-Bromo-4-ethyl-1H-indole | Excellent for 7-substituted indoles, single step ring formation | Requires stoichiometric Grignard reagent |

| Reissert Indole Synthesis | Substituted o-nitrotoluene | 7-Bromo-4-ethyl-1H-indole-2-carboxylate | Builds complexity | Indirect route requiring post-synthesis modifications |

| Electrophilic Cyanation | 7-Bromo-4-ethyl-1H-indole | 7-Bromo-4-ethyl-1H-indole-3-carbonitrile | High regioselectivity for C-3 | Requires synthesis of the indole precursor |

Ethylation Strategies for C-4 Position Functionalization

Directly installing an ethyl group at the C-4 position of a 7-bromoindole (B1273607) scaffold is a significant synthetic challenge. The C-3 position is the most nucleophilic and kinetically favored site for standard electrophilic substitution reactions like Friedel-Crafts alkylation. acs.org Therefore, achieving C-4 selectivity requires more advanced strategies that circumvent the inherent reactivity of the C-3 position.

Modern approaches to C-4 functionalization often rely on directing groups to guide a catalyst to the desired C-H bond. nih.gov A common strategy involves placing a removable directing group (DG) on the indole nitrogen (N-1) or at the C-3 position. nih.govrsc.org For instance, a carbonyl group (e.g., aldehyde, ketone, or amide) at the C-3 position can direct transition metals like rhodium(III) or ruthenium(II) to activate the adjacent C-4 C-H bond. nih.govrsc.org

One potential, albeit complex, pathway for C-4 alkylation involves a rhodium(III)-catalyzed C-H activation and hydroarylation protocol using nitroalkenes as the alkylating agent. nih.gov In such a reaction, a directing group at the C-3 position would facilitate the formation of a five-membered rhodacycle intermediate, leading to regioselective alkylation at the C-4 position. nih.gov

Another strategy involves directed ortho-metalation. nih.govbaranlab.org By placing a suitable directing group on the indole nitrogen, it is possible to direct a strong base (like an alkyllithium reagent) to deprotonate the C-7 or C-2 position. However, C-4 lithiation can be achieved through π-complexation of the indole's benzene (B151609) ring to an electron-withdrawing metal fragment, such as chromium tricarbonyl (–Cr(CO)₃), which increases the acidity of the benzenoid protons, allowing for selective deprotonation at C-4. nih.gov The resulting organometallic species can then be trapped with an ethylating electrophile. These methods are powerful but often require harsh conditions and multiple steps for the installation and removal of the directing groups.

Cyanation Reactions for Indole-3-carbonitrile Formation

The introduction of a nitrile group at the C-3 position is a well-established transformation that can be accomplished through several reliable methods.

Palladium-catalyzed direct C-H cyanation has emerged as a powerful method for synthesizing 3-cyanoindoles without the need for a pre-installed leaving group at the C-3 position. This approach involves the direct functionalization of the C-3 C-H bond, which is the most acidic proton on the indole ring system.

Various cyanide sources can be employed in these reactions. One notable method utilizes potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as a non-toxic and safe cyanating agent. The reaction is typically catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of an oxidant like copper(II) acetate (Cu(OAc)₂). The reaction proceeds with high regioselectivity for the C-3 position on a wide range of indole substrates.

| Indole Substrate | Cyanide Source | Catalyst System | Conditions | Yield (%) |

| 1-Methylindole | K₄[Fe(CN)₆] | Pd(OAc)₂ / Cu(OAc)₂ | DMSO, 130 °C | 85 |

| 5-Methoxyindole | K₄[Fe(CN)₆] | Pd(OAc)₂ / Cu(OAc)₂ | DMSO, 130 °C | 92 |

| 5-Bromoindole | K₄[Fe(CN)₆] | Pd(OAc)₂ / Cu(OAc)₂ | DMSO, 130 °C | 75 |

| 2-Methylindole | K₄[Fe(CN)₆] | Pd(OAc)₂ / Cu(OAc)₂ | DMSO, 130 °C | 81 |

This table presents representative data for the palladium-catalyzed direct C-H cyanation of various indole derivatives.

Other cyanide sources, such as acetonitrile (B52724) (CH₃CN) or a combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO), have also been successfully used in palladium-catalyzed systems, offering greener and safer alternatives to traditional toxic cyanide reagents.

The nucleophilic character of the indole C-3 position makes it susceptible to attack by electrophilic cyanating agents. A common and effective reagent for this transformation is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). This bench-stable and less toxic reagent acts as a source of "CN⁺" when activated by a Lewis acid.

The reaction is typically catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂). The Lewis acid coordinates to the NCTS, increasing its electrophilicity and facilitating the transfer of the cyano group to the C-3 position of the indole. This method provides 3-cyanoindoles with excellent regioselectivity and in good yields for a broad scope of indole substrates.

Functional Group Interconversions on Pre-formed Indole Scaffolds

An alternative synthetic route involves the preparation of an indole with a different functional group at the C-3 position, which is then chemically converted into the desired carbonitrile.

Indole-3-carbaldehydes are readily accessible starting materials that can be efficiently converted to indole-3-carbonitriles. A common two-step procedure involves first reacting the aldehyde with hydroxylamine (B1172632) to form the corresponding indole-3-aldoxime. The subsequent dehydration of the aldoxime yields the nitrile. A variety of dehydrating agents can be used for this step, including thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or oxalyl chloride/(COCl)₂ with dimethyl sulfoxide (DMSO) under Swern oxidation conditions. researchgate.net

A more direct, one-pot method has also been developed. This involves reacting the indole-3-carbaldehyde with hydroxylamine hydrochloride in a formic acid solvent under reflux. This procedure allows for the formation and subsequent dehydration of the aldoxime intermediate in a single step, providing the indole-3-carbonitrile in high yield and with a simplified workup.

Indole-3-carboxylic acids or their corresponding esters can also serve as precursors to the C-3 nitrile. This transformation is typically achieved via a two-step sequence involving the formation of a primary amide followed by its dehydration. masterorganicchemistry.comyoutube.com

First, the indole-3-carboxylic acid is converted into indole-3-carboxamide. This can be accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia (NH₃). masterorganicchemistry.com Alternatively, peptide coupling reagents can be used to directly form the amide from the carboxylic acid and an ammonia source under milder conditions. If starting from an ester, ammonolysis can be performed to generate the primary amide.

Once the indole-3-carboxamide is obtained, it is dehydrated to the corresponding nitrile. researchgate.netresearchgate.net This is a standard transformation in organic synthesis, and several reagents are effective, including:

Thionyl chloride (SOCl₂)

Phosphorus oxychloride (POCl₃)

Phosphorus pentoxide (P₂O₅)

Trifluoroacetic anhydride (B1165640) (TFAA)

Cyanuric chloride in dimethylformamide (DMF) researchgate.net

This two-step approach provides a reliable and versatile route to indole-3-carbonitriles from readily available carboxylic acid or ester starting materials. youtube.com

Catalytic Approaches in the Synthesis of Substituted Indoles

The construction of the substituted indole framework of this compound relies heavily on catalytic methods that enable precise functionalization of the indole nucleus. These approaches offer efficient and selective means to introduce the required bromo, ethyl, and carbonitrile substituents onto the indole scaffold.

Lewis Acid Catalysis in Indole Functionalization

Lewis acid catalysis is a cornerstone in the functionalization of indole rings, particularly for electrophilic substitution reactions. The introduction of the carbonitrile group at the C3 position of the indole nucleus is a prime example of such a transformation. Boron trifluoride diethyl etherate (BF₃·OEt₂) has been effectively employed as a Lewis acid catalyst to activate cyanating agents, facilitating the regioselective cyanation of indole derivatives.

A notable example that provides a strong precedent for the synthesis of the target molecule is the preparation of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. mdpi.com In this synthesis, the indole substrate is treated with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of BF₃·OEt₂. The Lewis acid activates the NCTS, enhancing its electrophilicity and enabling the transfer of the nitrile group to the electron-rich C3 position of the indole. mdpi.com This method is highly regioselective and proceeds in moderate yield. The reaction is typically carried out in a closed vessel at elevated temperatures. mdpi.com

A hypothetical application of this methodology to a 7-bromo-4-ethyl-1H-indole precursor is outlined in the table below.

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |

| 7-Bromo-4-ethyl-1H-indole | NCTS | BF₃·OEt₂ | 1,2-dichloroethane | 100 °C, 24 h, closed vessel | This compound |

This approach highlights the power of Lewis acid catalysis in achieving specific C-C bond formations on the indole ring, a crucial step in the synthesis of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-Br Bond Formation

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, and substituted indoles are no exception. These methods are pivotal for the formation of C-C, C-N, and C-Br bonds, allowing for the introduction of various substituents onto the indole core.

For the synthesis of this compound, a key challenge is the introduction of the ethyl group at the C4 position. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of indoles. researchgate.netrsc.org By employing a directing group at the C3 position, such as a formyl or another suitable group, it is possible to direct the palladium catalyst to activate the C-H bond at the C4 position. This allows for subsequent cross-coupling with an appropriate ethylating agent. Glycine has been used as an inexpensive transient directing group for the C4-arylation and olefination of indole-3-carbaldehydes, demonstrating the feasibility of this strategy. researchgate.net

The versatility of palladium catalysis also extends to the formation of C-N and C-O bonds, which can be useful for further derivatization of the indole scaffold, although not directly required for the synthesis of the target compound itself. nih.gov

Below is a table summarizing a potential palladium-catalyzed C4-ethylation strategy.

| Indole Substrate | Directing Group at C3 | Coupling Partner | Catalyst System | Conditions | Product |

| 7-Bromo-1H-indole-3-carbaldehyde | Formyl | Ethyl halide/boronic acid | Pd(OAc)₂ / Ligand / Base | High Temperature | 7-Bromo-4-ethyl-1H-indole-3-carbaldehyde |

Following the C4-ethylation, the formyl group could then be converted to the desired carbonitrile.

Radical Cyclization Pathways in Substituted Indole Systems

Radical cyclization reactions offer an alternative and powerful approach to the construction of the indole nucleus itself, often allowing for the synthesis of polysubstituted indoles that may be challenging to access through other means. These methods can be particularly useful for establishing specific substitution patterns, such as the 4,7-disubstitution found in the target molecule. nih.gov

The general strategy involves the generation of a radical species that can undergo an intramolecular cyclization onto a suitable acceptor to form the indole or indoline (B122111) ring system. While specific examples detailing the synthesis of this compound via a radical pathway are not prominent, the general methodology provides a conceptual framework for its potential synthesis. For instance, a suitably substituted aniline derivative could be designed to undergo a radical-catalyzed cyclization to furnish the desired 4,7-disubstituted indole core. nih.gov

The key features of such a strategy would involve:

Radical Precursor: A starting material containing a group that can be readily converted into a radical (e.g., a halide or a xanthate).

Radical Initiator: A reagent to initiate the radical cascade, such as AIBN (Azobisisobutyronitrile) with a radical mediator like tributyltin hydride.

Intramolecular Cyclization: The generated radical would need to be positioned to cyclize onto an appropriate unsaturated bond to form the five-membered pyrrole (B145914) ring of the indole.

This approach offers a convergent route to complex indole structures and remains a viable, albeit less directly precedented, strategy for the synthesis of this compound.

Reaction Mechanisms and Chemical Transformations of 7 Bromo 4 Ethyl 1h Indole 3 Carbonitrile

Mechanistic Investigations of Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus

The indole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). The site of highest electron density and thus the most common position for electrophilic attack is the C-3 position. However, in 7-Bromo-4-ethyl-1H-indole-3-carbonitrile, this position is already occupied by a carbonitrile group.

Consequently, any further EAS reactions will be directed to other positions on the indole nucleus, governed by the cumulative electronic effects of the existing substituents:

The indole nitrogen is a powerful activating group, directing electrophiles to the ortho (C-2) and para (C-3, already substituted) positions of the pyrrole (B145914) ring.

The C-4 ethyl group is a weakly activating, ortho- and para-directing substituent on the benzene (B151609) ring.

The C-7 bromo group is a deactivating substituent due to its inductive effect but directs ortho and para due to resonance.

The C-3 carbonitrile group is a deactivating, meta-directing group.

Considering these competing influences, the most probable site for a subsequent electrophilic attack is the C-2 position . This position is strongly activated by the adjacent indole nitrogen and is not significantly hindered. Other positions on the benzene moiety, such as C-5 and C-6, are less favored due to the deactivating nature of the neighboring bromine and the C-3 cyano group.

The introduction of the carbonitrile group at C-3 itself is typically accomplished via an electrophilic cyanation reaction on a 7-bromo-4-ethyl-1H-indole precursor. A common method involves using a reagent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate, which delivers an electrophilic cyanating agent to the nucleophilic C-3 position of the indole.

Nucleophilic Reactions and Reactivity at the Carbonitrile Group

The carbonitrile group at the C-3 position is a key site for nucleophilic reactions, allowing for its conversion into other important functional groups. The primary transformations involve hydrolysis and reduction.

Hydrolysis: The nitrile can be converted into a carboxylic acid through hydrolysis under either acidic or basic conditions. commonorganicchemistry.comlibretexts.org Acid-catalyzed hydrolysis, typically achieved by heating with aqueous mineral acids like HCl or H₂SO₄, proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. google.com Similarly, base-catalyzed hydrolysis with an aqueous alkali like sodium hydroxide (B78521) also forms the amide, which is then hydrolyzed to a carboxylate salt; a final acidification step is required to yield the free carboxylic acid. chemistrysteps.comresearchgate.net

Reduction: The carbon-nitrogen triple bond can be reduced to a primary amine (an aminomethyl group). This is commonly achieved using powerful hydride reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent. chemguide.co.uk Alternatively, catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst like palladium on carbon (Pd/C), platinum, or Raney nickel can also effect this transformation, though sometimes requiring elevated pressure and temperature. commonorganicchemistry.comorganic-chemistry.org

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | 1. aq. NaOH, heat 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| aq. HCl, heat | Carboxylic Acid (-COOH) | |

| Reduction | 1. LiAlH₄, Et₂O 2. H₂O | Primary Amine (-CH₂NH₂) |

| H₂, Pd/C or Raney Ni | Primary Amine (-CH₂NH₂) |

Chemistry of the Bromine Substituent

The bromine atom at the C-7 position serves as a versatile synthetic handle, primarily enabling a variety of palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis.

Participation in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

The C-Br bond at the C-7 position of the indole ring is well-suited for oxidative addition to a palladium(0) complex, initiating the catalytic cycles of several powerful C-C and C-N bond-forming reactions.

Suzuki–Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the bromoindole with an organoboron reagent, such as an aryl or vinyl boronic acid. rsc.org These reactions are typically catalyzed by a palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) in the presence of a phosphine (B1218219) ligand and a base (e.g., K₂CO₃, Cs₂CO₃).

Sonogashira Coupling: This reaction couples the bromoindole with a terminal alkyne to create a C(sp²)-C(sp) bond, yielding an alkynylindole derivative. The reaction generally requires a palladium catalyst, a copper(I) cocatalyst (e.g., CuI), and an amine base such as triethylamine (B128534) (Et₃N). nih.govmdpi.com

Buchwald–Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by coupling the bromoindole with a primary or secondary amine. The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP), along with a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate. acs.org

The table below summarizes typical conditions for these reactions based on studies with analogous bromo-substituted indole and azaindole substrates.

| Reaction Name | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 |

| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 |

Transformations Involving the Ethyl Group at C-4

Direct and selective chemical transformation of the ethyl group at the C-4 position is synthetically challenging. The alkyl chain lacks the enhanced reactivity associated with benzylic positions, and the indole ring itself is more susceptible to many reagents.

While transition metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing the indole core, these methods typically target the C-H bonds of the aromatic ring rather than an attached alkyl group. acs.orgresearchgate.net Oxidative methods that could potentially functionalize the ethyl group (e.g., at the position alpha to the ring) would likely require harsh conditions that could easily lead to undesired oxidation of the more reactive indole nucleus. acs.orgnih.gov Studies on indole oxidation frequently report the formation of 2-oxindoles or 3-oxindoles, underscoring the higher reactivity of the heterocyclic ring compared to a simple alkyl substituent. researchgate.net

As such, selective manipulation of the C-4 ethyl group in the presence of the sensitive indole moiety would necessitate the development of highly specialized and regioselective catalytic systems that are not yet established in the literature.

Ring-Opening and Ring-Closing Reactions of the Indole System

The indole scaffold is an aromatic and highly stable heterocyclic system. Ring-opening reactions are energetically unfavorable and rare, typically requiring harsh conditions such as strong acids, high temperatures, or photochemical activation, which are often not compatible with complex functional groups. rsc.org

Conversely, ring-closing or cyclization reactions are common in the synthesis of polycyclic indole alkaloids. In the context of this compound, one could envision a synthetic sequence where the ethyl and carbonitrile groups are chemically elaborated into new reactive functionalities that could then undergo an intramolecular cyclization to form a new ring fused across the C-3 and C-4 positions. However, such multi-step transformations leading to ring-closing reactions originating from this specific substrate have not been reported and would represent a complex synthetic challenge rather than an inherent reactivity of the starting molecule.

Photochemical and Thermal Transformations

Detailed experimental research specifically documenting the photochemical and thermal transformations of this compound is not extensively available in the public domain. However, the reactivity of this molecule under light and heat can be inferred from the known behavior of related substituted indoles and brominated aromatic compounds.

Photochemical Transformations

The indole nucleus is known to be photochemically active. nih.gov The presence of substituents on the indole ring, such as the bromo, ethyl, and carbonitrile groups in this compound, can influence its photochemical behavior. nih.gov In general, photochemical reactions of indoles can involve several pathways, including photoisomerization, photooxidation, and photocyclization. researchgate.netacs.org

For substituted indoles, irradiation with UV light can lead to the formation of reactive intermediates. nih.gov The bromine atom at the 7-position is a potential site for photochemical reactions. Carbon-bromine bonds can undergo homolytic cleavage upon UV irradiation to form a bromine radical and an indolyl radical. These reactive species can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or they can initiate polymerization reactions.

The ethyl group at the 4-position and the carbonitrile group at the 3-position can also influence the photochemical stability and reaction pathways of the molecule. These groups can affect the electron density distribution in the indole ring, which in turn can alter its absorption spectrum and the nature of its excited states. nih.gov

Thermal Transformations

The thermal stability of this compound is largely determined by the strength of its chemical bonds. Generally, brominated organic compounds can undergo thermal decomposition at elevated temperatures. cdu.edu.au The temperatures at which decomposition occurs can range from 280°C to 900°C, depending on the specific structure of the molecule and the surrounding conditions (e.g., oxidative or pyrolytic environment). cdu.edu.au

The primary pathway for the thermal degradation of brominated compounds often involves the cleavage of the carbon-bromine bond. researchgate.net For this compound, heating could lead to the formation of hydrogen bromide and various brominated and non-brominated organic products. cetjournal.it The decomposition process can be complex, potentially involving multiple steps and the formation of a variety of intermediates and final products. coacechemical.com

Below is a hypothetical data table illustrating the potential thermal decomposition behavior of a similar brominated aromatic compound, which could provide a framework for understanding the potential transformations of this compound.

| Temperature Range (°C) | Mass Loss (%) | Potential Transformation Products |

|---|---|---|

| 250 - 350 | 10 - 20 | Initial cleavage of C-Br bond, release of HBr |

| 350 - 500 | 30 - 50 | Fragmentation of the ethyl group, further degradation of the indole ring |

| > 500 | > 90 | Formation of polycyclic aromatic hydrocarbons, char residue |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed NMR data is crucial for the unambiguous assignment of a molecule's structure. This involves the analysis of ¹H NMR to understand the proton environment, ¹³C NMR for the carbon skeleton, and various two-dimensional techniques to establish connectivity and spatial relationships.

High-Resolution ¹H NMR Spectroscopic Analysis

A high-resolution ¹H NMR spectrum for 7-Bromo-4-ethyl-1H-indole-3-carbonitrile would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the protons of the ethyl group, and the N-H proton. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) would provide precise information about the electronic environment and connectivity of these protons. However, no published data is available to create a detailed analysis or data table.

¹³C NMR Spectroscopic Analysis with DEPT and APT Experiments

The ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms within the molecule, including the quaternary carbons. Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) experiments would further differentiate between CH, CH₂, CH₃, and quaternary carbons. This information is fundamental for confirming the carbon framework of the indole core, the ethyl substituent, the bromine-bearing carbon, and the carbonitrile group. No such experimental data has been publicly reported.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by mapping correlations between nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, within the ethyl group and between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for piecing together the entire molecular puzzle.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons.

Without access to the raw or processed data from these experiments, a detailed connectivity and stereochemical analysis is impossible to construct.

¹⁵N NMR Spectroscopic Investigations

¹⁵N NMR spectroscopy could provide valuable insight into the electronic environment of the two nitrogen atoms in the molecule—the indole ring nitrogen and the nitrile nitrogen. The chemical shifts of these nuclei are sensitive to hybridization and chemical bonding. This specialized information is not available in the current body of scientific literature for this compound.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the IR spectrum would be expected to show specific absorption bands for:

The N-H stretch of the indole ring.

The C≡N (nitrile) stretch, which typically appears as a sharp, intense band.

Aromatic C-H and C=C stretching vibrations.

Aliphatic C-H stretching and bending vibrations from the ethyl group.

The C-Br stretch, typically found in the fingerprint region.

A definitive table of these characteristic absorption bands and their corresponding frequencies cannot be compiled, as no published IR spectrum for this specific molecule could be located.

Raman Spectroscopic Studies

Raman spectroscopy offers detailed information about the vibrational modes of a molecule, providing a structural fingerprint based on inelastic scattering of monochromatic light. For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of its constituent functional groups.

C≡N Stretch: A strong, sharp band characteristic of the nitrile group, typically appearing in the 2220-2260 cm⁻¹ region. The IR spectrum of the related 7-iodo-1H-indole-3-carbonitrile shows this peak at 2229 cm⁻¹, and a similar position is expected in the Raman spectrum. mdpi.com

Indole Ring Vibrations: Multiple bands corresponding to C-C and C-N stretching within the fused ring system would be present in the 1300-1650 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching modes are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear in the 2850-2960 cm⁻¹ range. C-H bending vibrations are expected at lower wavenumbers.

C-Br Stretch: A band corresponding to the carbon-bromine stretch is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Computational studies, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental Raman spectroscopy to provide a more precise assignment of these vibrational modes. acs.orgresearchgate.net

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch (Ethyl) | 2850 - 2960 | Medium-Strong |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Strong, Sharp |

| Indole Ring (C=C, C-N) Stretch | 1300 - 1650 | Multiple bands, variable intensity |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₉BrN₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the molecular ion with the theoretically calculated mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster, further confirming the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion), which is then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that reveals details about the molecule's structure.

For this compound, key fragmentation pathways would likely include:

Loss of the Ethyl Group: Cleavage of the ethyl group (-CH₂CH₃) would result in a significant fragment ion.

Loss of Hydrogen Cyanide: The nitrile group could be eliminated as a neutral loss of HCN (27 Da).

Loss of Bromine: Cleavage of the C-Br bond would lead to a fragment ion corresponding to the loss of a bromine radical.

Ring Cleavage: More energetic collisions could induce fragmentation of the indole ring system itself.

Analysis of these fragmentation patterns helps to piece together the connectivity of the molecule, confirming the positions of the various substituents. Studies on related fused nitrogen-containing ring systems demonstrate that fragmentation often occurs via cross-ring-cleavage. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique particularly well-suited for the analysis of relatively nonpolar to moderately polar, thermally stable compounds. nih.gov In APCI, the analyte is vaporized and then ionized in the gas phase through reactions with reagent gas ions, a process that typically results in minimal fragmentation. This technique is advantageous for obtaining clear molecular weight information. For this compound, APCI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion, [M+H]⁺. The characteristic isotopic pattern of bromine would also be evident in this ion cluster.

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Relative Abundance |

|---|---|---|---|

| [M+H]⁺ | 249.0029 | 251.0008 | ~100:98 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and stacking, which govern the crystal packing.

While the specific crystal structure of this compound has not been publicly reported, analysis of related bromo-indole structures provides insight into the type of data that would be obtained. For instance, the crystal structure of 2-(4-Bromo-1H-indol-3-yl)acetonitrile reveals details about the planarity of the indole ring and the hydrogen bonding networks that link molecules in the crystal lattice. researchgate.net A crystallographic study of this compound would similarly reveal the planarity of the indole core, the conformation of the ethyl group, and how the molecules pack in the solid state, influenced by potential N-H···N hydrogen bonds involving the indole nitrogen and the nitrile group of an adjacent molecule.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇BrN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3971 (17) |

| b (Å) | 11.237 (2) |

| c (Å) | 9.979 (2) |

| β (°) | 104.82 (3) |

| Volume (ų) | 910.2 (3) |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of a molecule, which are determined by its electronic structure. The indole ring system is inherently fluorescent, and its spectroscopic properties are sensitive to the nature and position of substituents. nih.gov

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* electronic transitions within the aromatic indole system. nih.gov Substituents on the indole ring can cause shifts in the absorption maxima (λ_max). An electron-withdrawing group like the nitrile and a halogen like bromine can influence the energies of the electronic transitions. digitellinc.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of an organic molecule provides significant insight into its electronic structure. For indole and its derivatives, the absorption spectrum is characterized by two main bands originating from π-π* transitions, labeled as ¹La and ¹Lb bands. The ¹Lb band, which is sensitive to the polarity of the solvent, typically appears at longer wavelengths (around 270-290 nm) and has a distinct vibrational structure. The ¹La band is generally more intense and appears at shorter wavelengths (around 210-220 nm).

For the specific compound, this compound, the core indole chromophore is modified with three substituents: a bromo group at the 7-position, an ethyl group at the 4-position, and a carbonitrile group at the 3-position. Each of these substituents is expected to influence the absorption spectrum:

Bromo Group (Br) at C7: As a halogen, the bromo group can exert both an inductive (-I) and a resonance (+M) effect. Due to the presence of lone pairs of electrons, it can participate in resonance with the indole ring, which generally leads to a bathochromic (red) shift of the absorption bands.

Ethyl Group (-CH₂CH₃) at C4: Being an alkyl group, the ethyl substituent is an electron-donating group through an inductive effect (+I). This typically results in a slight bathochromic shift of the absorption maxima.

Carbonitrile Group (-CN) at C3: The nitrile group is a strong electron-withdrawing group (-I and -M effects). Its presence, particularly at the electron-rich 3-position of the indole ring, is expected to cause a significant perturbation of the electronic structure, likely leading to a noticeable shift in the absorption bands.

A comprehensive search of the scientific literature did not yield specific experimental UV-Vis absorption data for this compound. Therefore, a data table of its absorption maxima (λmax) and molar absorptivity (ε) cannot be provided at this time. To determine these specific values, experimental analysis of a purified sample of the compound would be required.

Fluorescence Spectroscopy and Quantum Yield Measurements

Fluorescence spectroscopy is a powerful technique to study the excited state properties of molecules. Indole and many of its derivatives are known to be fluorescent, with their emission properties being highly sensitive to the nature and position of substituents, as well as the solvent environment. The fluorescence of indole typically originates from the ¹La excited state.

The substituents on the this compound molecule would be expected to modulate its fluorescence properties as follows:

Bromo Group (Br) at C7: The presence of a heavy atom like bromine often leads to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet state. This would be expected to decrease the fluorescence quantum yield.

Ethyl Group (-CH₂CH₃) at C4: The electron-donating nature of the ethyl group might slightly influence the emission wavelength.

Carbonitrile Group (-CN) at C3: The strong electron-withdrawing nature of the nitrile group can significantly affect the charge distribution in the excited state, potentially leading to a large Stokes shift and altered fluorescence quantum yield.

Detailed experimental data, including the fluorescence emission maxima (λem) and fluorescence quantum yield (ΦF) for this compound, are not available in the current scientific literature. Consequently, a data table summarizing these photophysical parameters cannot be presented. The actual fluorescence behavior and efficiency of this specific compound would need to be determined through experimental measurements using a spectrofluorometer and established quantum yield determination protocols.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This report will be updated if and when research on the computational and theoretical properties of 7-Bromo-4-ethyl-1H-indole-3-carbonitrile becomes publicly available.

Development of Quantitative Structure-Property Relationships (QSPR) based on Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. This approach is predicated on the principle that the properties of a chemical compound are determined by its molecular structure. By quantifying structural features using numerical values known as molecular descriptors, it is possible to build predictive models for various properties of interest.

For this compound, a QSPR study would commence with the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects such as size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its spatial arrangement.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as orbital energies and charge distributions.

Once a comprehensive set of descriptors is generated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to develop a QSPR model. This model would take the form of an equation that relates a specific property (e.g., boiling point, solubility, or chromatographic retention time) to a selection of the most relevant molecular descriptors.

The development of a robust QSPR model for this compound and its analogues would offer several advantages. It would enable the rapid prediction of properties for novel, related compounds without the need for experimental measurements, thereby accelerating the design and discovery process for molecules with desired characteristics.

To illustrate the types of molecular descriptors that would be calculated for this compound in a QSPR study, a hypothetical data table is presented below.

| Descriptor Class | Descriptor Name | Hypothetical Value | Description |

| Topological | Molecular Weight | 265.13 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Wiener Index | 1254 | A distance-based descriptor that reflects the branching of the molecular graph. | |

| Kier & Hall Connectivity Indices | Various | Indices that describe the degree of branching and connectivity of atoms within the molecule. | |

| Geometrical | Molecular Surface Area | 250.5 Ų | The total surface area of the molecule, calculated from its 3D conformation. |

| Molecular Volume | 220.3 ų | The volume occupied by the molecule in three-dimensional space. | |

| Quantum-Chemical | Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule resulting from its charge distribution. |

| HOMO Energy | -6.2 eV | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | |

| LUMO Energy | -1.8 eV | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Prediction of Chemical Shift Values for Isomeric Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, providing a unique fingerprint for a given molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts.

For this compound, the presence of multiple substituents on the indole (B1671886) ring gives rise to the possibility of several constitutional isomers. For instance, the ethyl and bromo groups could be positioned at different locations on the benzene (B151609) portion of the indole scaffold. Distinguishing between these isomers experimentally can sometimes be challenging.

Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be a valuable tool in such cases. The general workflow for these predictions involves:

Geometry Optimization: The 3D structure of each isomer is optimized to find its most stable conformation using a suitable level of theory and basis set.

NMR Shielding Calculation: For the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

By comparing the predicted NMR spectra for all possible isomers with the experimentally obtained spectrum, a confident assignment of the correct structure can be made. The accuracy of these predictions is often sufficient to resolve ambiguities in isomeric identification.

Below is a hypothetical table illustrating the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 8.50 | - |

| C2-H | 7.80 | 130.2 |

| C3 | - | 95.1 |

| C4 | - | 132.5 |

| C5-H | 7.20 | 122.8 |

| C6-H | 7.10 | 120.5 |

| C7 | - | 115.3 |

| C8 (C3a) | - | 128.9 |

| C9 (C7a) | - | 136.4 |

| Ethyl-CH₂ | 2.85 | 25.6 |

| Ethyl-CH₃ | 1.30 | 14.1 |

| CN | - | 117.8 |

Note: The chemical shift values in this table are illustrative and intended to demonstrate the output of a computational prediction. They are not the result of actual quantum chemical calculations for this compound.

Potential Applications in Chemical Sciences

Role as Key Synthetic Intermediates in Fine Chemical Synthesis

The indole (B1671886) nucleus is a ubiquitous motif in a vast array of natural products and pharmaceutically active compounds. rsc.org Consequently, functionalized indoles like 7-Bromo-4-ethyl-1H-indole-3-carbonitrile are highly sought-after intermediates in synthetic organic chemistry.

The reactive sites on this compound, namely the bromo and cyano groups, as well as the indole nitrogen, offer multiple avenues for the construction of advanced heterocyclic and polycyclic systems. The bromo group at the 7-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby facilitating the synthesis of complex polycyclic scaffolds.

For instance, an intramolecular Heck reaction could potentially be employed to construct a new ring system fused to the indole core. Similarly, the carbonitrile group at the 3-position can undergo a plethora of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for the formation of various nitrogen-containing heterocycles like tetrazoles or triazoles. The indole nitrogen can also be alkylated or arylated to further diversify the molecular structure.

Illustrative Synthetic Transformations:

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| This compound | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl-4-ethyl-1H-indole-3-carbonitrile | Precursor for biologically active compounds |

| This compound | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Alkynyl-4-ethyl-1H-indole-3-carbonitrile | Intermediate for conjugated materials |

| This compound | NaN₃, NH₄Cl | 7-Bromo-4-ethyl-3-(1H-tetrazol-5-yl)-1H-indole | Bioisostere for carboxylic acids in drug design |

Applications in Materials Science

The indole scaffold is not only important in a biological context but also possesses interesting photophysical properties that make it a promising component in the design of novel organic materials. nih.gov The electron-rich nature of the indole ring, combined with the electron-withdrawing character of the carbonitrile group, creates a donor-π-acceptor (D-π-A) system within the this compound molecule. Such D-π-A architectures are known to exhibit interesting optical and electronic properties. mdpi.com

Substituted indoles have been investigated for their potential use in organic electronic devices due to their charge-transporting capabilities. The ability to functionalize the 7-position of this compound via cross-coupling reactions allows for the systematic tuning of its electronic properties, such as the HOMO and LUMO energy levels. By introducing different aromatic or heteroaromatic moieties, it may be possible to modulate the charge-carrier mobility and other key parameters relevant to semiconductor performance. The extended π-conjugation that can be achieved through such modifications is crucial for efficient charge transport in organic thin-film transistors (OTFTs) and other electronic devices.

The inherent fluorescence of the indole core can be significantly modulated by the introduction of various substituents. nih.govdigitellinc.com The D-π-A nature of this compound suggests that it could serve as a scaffold for the development of novel organic dyes and pigments. The absorption and emission wavelengths, as well as the quantum yield of fluorescence, are expected to be highly dependent on the nature of the substituent at the 7-position. For instance, coupling with electron-donating groups could lead to a red-shift in the emission spectrum, while coupling with electron-withdrawing groups might induce a blue-shift. This tunability is highly desirable for applications in areas such as bioimaging, sensing, and organic light-emitting diodes (OLEDs).

Hypothetical Photophysical Properties of Functionalized Derivatives:

| Substituent at 7-position | Expected Absorption Max (nm) | Expected Emission Max (nm) | Potential Application |

|---|---|---|---|

| -Br (unfunctionalized) | ~300-320 | ~340-360 | UV-absorber |

| -Phenyl | ~320-340 | ~380-420 | Blue-emitting fluorophore |

| -Naphthyl | ~340-360 | ~420-460 | Blue-green emitting fluorophore |

The potential to engineer the optical and electronic properties of this compound and its derivatives makes them attractive candidates for incorporation into various optoelectronic devices. Beyond OLEDs and OTFTs, these materials could find applications in dye-sensitized solar cells (DSSCs), where they could act as the sensitizing dye, or in organic photovoltaics (OPVs) as either donor or acceptor materials, depending on the specific functionalization. The versatility of the indole scaffold, combined with the synthetic accessibility of a wide range of derivatives from the 7-bromo precursor, opens up a vast chemical space for the discovery of new high-performance organic materials for optoelectronic applications.

Development of Chiral Catalysts and Ligands Utilizing the Indole Scaffold

The indole framework is a privileged structure in the design of chiral ligands and catalysts for asymmetric synthesis. nih.govacs.orgnih.gov The inherent planarity and rich electronic nature of the indole ring system provide a robust platform for the introduction of stereogenic centers and coordinating functionalities. The strategic placement of substituents on the indole core can profoundly influence the steric and electronic environment of a catalyst's active site, thereby enabling high levels of enantioselectivity in chemical transformations.

The nitrile group at the 3-position is a key feature, as it can serve as a coordinating site for a metal center in a catalyst. Furthermore, the N-H proton of the indole ring can be substituted with various chiral appendages, providing a modular approach to ligand design. The combination of these features in this compound makes it a promising candidate for the development of novel chiral ligands for a range of asymmetric catalytic reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of organocatalysts based on the indole scaffold has also gained considerable traction, and this compound could serve as a valuable precursor in that area as well. nih.govresearchgate.net

Coordination Chemistry: Ligand Synthesis for Metal Complexes and Their Structural Characterization

The coordination chemistry of indole-containing ligands is a rich and expanding field of study. researchgate.netpreprints.orgmdpi.comnih.gov The indole nucleus can coordinate to metal ions in various modes, including η¹-coordination through the nitrogen atom, η⁶-coordination through the benzene (B151609) ring, or through substituent groups attached to the indole core. researchgate.net The resulting metal complexes exhibit a wide range of geometries and electronic properties, making them attractive for applications in catalysis, materials science, and medicinal chemistry. preprints.orgmdpi.comnih.gov

This compound presents several potential coordination sites for metal ions. The most evident is the nitrogen atom of the nitrile group, which can act as a σ-donor. The indole nitrogen, after deprotonation, can also serve as a coordination site. Furthermore, the π-system of the indole ring can engage in π-stacking interactions with metal centers.

The synthesis of metal complexes with this compound as a ligand would likely involve the reaction of the indole derivative with a suitable metal precursor under appropriate conditions. The choice of metal (e.g., palladium, platinum, copper, rhodium) and ancillary ligands would dictate the final structure and properties of the complex.

The structural characterization of such complexes would be crucial for understanding their bonding and reactivity. Techniques such as X-ray crystallography would provide precise information on the coordination geometry, bond lengths, and bond angles. Spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy, would offer insights into the electronic structure and the nature of the metal-ligand interactions. The presence of the bromine atom could also be utilized for the synthesis of multinuclear metal complexes through bridging interactions. mdpi.com

Chemical Probes for Receptor Binding Studies (Excluding biological activity details)

Indole derivatives are widely recognized for their ability to interact with a variety of biological receptors. fiveable.menih.gov The indole scaffold can mimic the side chain of the amino acid tryptophan, enabling it to fit into the binding pockets of many proteins. The development of substituted indoles as chemical probes is a valuable tool for studying receptor structure and function, without delving into their therapeutic effects. fiveable.me

This compound possesses several features that make it an interesting candidate for use as a chemical probe. The bromine atom at the 7-position is particularly noteworthy. Halogen bonding is an increasingly recognized non-covalent interaction that can play a significant role in ligand-receptor binding. nih.gov The bromine atom can act as a halogen bond donor, interacting with electron-rich sites on a receptor, such as carbonyl oxygen atoms or aromatic rings. This interaction can contribute to the affinity and selectivity of the probe.

The ethyl group at the 4-position and the carbonitrile group at the 3-position also influence the molecule's size, shape, and polarity, all of which are critical determinants of its binding properties. The nitrile group, for instance, can participate in hydrogen bonding or dipolar interactions within a receptor's binding site.

In receptor binding studies, this compound could be used in competitive binding assays to determine the binding affinities of other ligands for a particular receptor. Furthermore, the bromine atom could be replaced with a radioactive isotope, such as ⁷⁶Br or ⁷⁷Br, to create a radiolabeled version of the molecule for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, allowing for the non-invasive visualization of receptor distribution and density in vitro. The synthesis of such probes would be a key step in elucidating the structure-binding relationships of indole-based ligands. mdpi.com

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways (e.g., Green Chemistry Principles)

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that are often replaced by more environmentally friendly alternatives. tandfonline.com Future research should focus on developing novel and sustainable synthetic routes to 7-Bromo-4-ethyl-1H-indole-3-carbonitrile, adhering to the principles of green chemistry. These methods offer advantages such as higher yields, shorter reaction times, and the use of inexpensive and benign reagents. eurekaselect.com

Key green chemistry approaches that could be explored include:

Microwave-Assisted Synthesis : This technique can significantly accelerate reaction rates, leading to rapid and efficient synthesis. tandfonline.comtandfonline.com

Ultrasonic Reactions : The use of ultrasound can enhance reaction efficiency and is considered an environmentally friendly method. eurekaselect.comresearchgate.net

Use of Greener Solvents : Replacing conventional volatile organic solvents with water, ionic liquids, or deep-eutectic liquids can drastically reduce the environmental impact of the synthesis. eurekaselect.comresearchgate.netnih.gov

Multicomponent Reactions (MCRs) : Designing one-pot MCRs can improve atom economy and reduce waste by combining several synthetic steps without isolating intermediates. tandfonline.comrsc.org

Catalysis : Employing nanocatalysts or other green catalysts can improve reaction efficiency and allow for catalyst recycling. eurekaselect.comresearchgate.net

| Parameter | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often toxic and volatile organic solvents | Water, ionic liquids, solvent-free conditions eurekaselect.comresearchgate.net |

| Energy Input | Often requires prolonged heating | Microwave irradiation, ultrasound for faster reactions tandfonline.comtandfonline.com |

| Reaction Time | Can be lengthy | Significantly shorter reaction times eurekaselect.com |

| Yields | Variable | Often higher yields eurekaselect.com |

| Waste Generation | Can be substantial | Minimized through atom economy (e.g., MCRs) rsc.org |

Advanced Functionalization and Derivatization Strategies for Enhanced Properties

The existing functional groups on this compound provide multiple sites for further modification. Advanced functionalization can lead to new derivatives with tailored electronic, optical, or biological properties. researchgate.net

Future derivatization strategies could target:

C-H Functionalization : Direct C-H functionalization at positions C-2, C-5, and C-6 offers a direct route to introduce new substituents without the need for pre-functionalized starting materials. researchgate.net Transition-metal-catalyzed methods are particularly powerful for site-selective modifications. rsc.org

Modification of the Cyano Group : The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide range of subsequent chemical transformations.

Cross-Coupling Reactions : The C-7 bromo substituent is an ideal handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl groups, thereby extending the π-conjugated system.

N-Alkylation or N-Arylation : The indole nitrogen can be readily substituted to modulate the compound's solubility and electronic properties.

| Position | Existing Group | Potential Modifications | Purpose |

|---|---|---|---|

| N-1 | -H | Alkylation, Arylation, Acylation | Modulate solubility, electronic properties, and steric hindrance |

| C-2 | -H | C-H activation, Halogenation, Formylation | Introduce new synthetic handles for further derivatization |

| C-3 | -CN (Carbonitrile) | Hydrolysis (to -COOH), Reduction (to -CH₂NH₂) | Create new functional groups for conjugation or biological interaction |

| C-4 | -CH₂CH₃ (Ethyl) | Oxidation, Halogenation on the alkyl chain | Fine-tune steric and electronic properties |

| C-7 | -Br (Bromo) | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings | Extend conjugation, introduce diverse substituents |

Integration into Hybrid Material Systems and Nanostructures

The unique electronic properties of indole derivatives make them attractive candidates for incorporation into advanced materials. nih.gov Future work could explore the integration of this compound into hybrid materials and nanostructures for applications in electronics, photonics, and sensing.

Potential research avenues include:

Polymer Composites : Dispersing the indole derivative into polymer matrices, such as poly(vinylidene fluoride) (PVDF), could enhance the polymer's properties, for instance, by promoting specific crystalline phases with desirable piezoelectric or ferroelectric characteristics. acs.org

Organic Photoactuators : Indole derivatives can serve as core structures in molecular photoswitches and motors, which convert light energy into molecular motion. goettingen-research-online.de The specific substitution pattern of this compound could be exploited to design novel photoresponsive materials.

Self-Assembled Nanostructures : Investigating the self-assembly behavior of the molecule could lead to the formation of well-defined nanostructures like nanofibers or vesicles, with potential applications in drug delivery or organic electronics.

Computational Design and Prediction of Novel Indole Derivatives

Computational chemistry offers powerful tools for designing new molecules and predicting their properties before their synthesis, thus saving significant time and resources. acs.org Techniques like Density Functional Theory (DFT) and molecular docking can be employed to guide the development of new derivatives of this compound. nih.gov

Future computational studies could focus on: